2-(4-chloro-3-methylphenoxy)-N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex molecular structure, which includes chloro, methyl, and nitro functional groups, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-methylphenol with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid. This intermediate is then reacted with 4-chloro-3-nitrobenzaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can occur, replacing the chloro groups with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, inhibiting or activating specific biological processes. For example, its herbicidal activity is attributed to its ability to disrupt plant growth regulators, leading to uncontrolled growth and eventual plant death .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide with similar structural features.
2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide: Another compound with comparable functional groups and applications
Uniqueness
What sets 2-(4-chloro-3-methylphenoxy)-N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields highlight its versatility and importance in scientific research and industrial applications .
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O4/c1-10-6-12(3-5-13(10)17)25-9-16(22)20-19-8-11-2-4-14(18)15(7-11)21(23)24/h2-8H,9H2,1H3,(H,20,22)/b19-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTNIOCZUGIZSS-UWVJOHFNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N/N=C\C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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